![molecular formula C19H23NO5 B3729496 N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide](/img/structure/B3729496.png)
N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide
Overview
Description
N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide is an organic compound characterized by a benzamide core substituted with hydroxy, methoxy, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxybenzoic acid, 3,4,5-trimethoxybenzoyl chloride, and propylamine.
Formation of Benzamide: The 3,4,5-trimethoxybenzoyl chloride is reacted with propylamine to form N-propyl-3,4,5-trimethoxybenzamide.
Hydroxyphenyl Substitution: The N-propyl-3,4,5-trimethoxybenzamide is then coupled with 3-hydroxybenzoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the reaction while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzamide can be reduced to form an amine.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It can be used as a probe to study enzyme interactions and receptor binding.
Material Science: Its derivatives are explored for use in organic electronics and as building blocks for complex molecular architectures.
Mechanism of Action
The mechanism by which N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide exerts its effects involves interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can act as a ligand for certain receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-hydroxyphenyl)benzamide: Lacks the methoxy and propyl groups, resulting in different chemical properties and biological activities.
3,4,5-trimethoxybenzamide: Lacks the hydroxyphenyl group, affecting its reactivity and applications.
Uniqueness
N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide is unique due to the combination of hydroxy, methoxy, and propyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(3-hydroxyphenyl)-3,4,5-trimethoxy-N-propylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-5-9-20(14-7-6-8-15(21)12-14)19(22)13-10-16(23-2)18(25-4)17(11-13)24-3/h6-8,10-12,21H,5,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVCVIMKLOTEJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1=CC(=CC=C1)O)C(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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